N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted benzamides and thiobenzamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Materials Science: The compound is used in the synthesis of polymers and copolymers for applications in electronics and coatings.
Biological Research: It is studied for its antimicrobial and anticancer properties, showing activity against various bacterial and cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes such as pH regulation and ion transport. The compound may also interact with other proteins and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
- N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide
- N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the benzamide moiety enhances its reactivity in substitution reactions, while the sulfonamide group contributes to its biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPXDFJGGVUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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